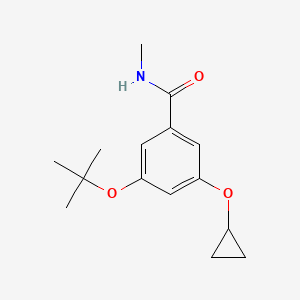
3-Bromo-5-(tert-butoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(tert-butoxy)phenol: is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom at the third position and a tert-butoxy group at the fifth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(tert-butoxy)phenol typically involves the bromination of 5-(tert-butoxy)phenol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-(tert-butoxy)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding phenol derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the bromine atom.
Oxidation Reactions: Quinones or other oxidized phenol derivatives.
Reduction Reactions: Phenol derivatives with the bromine atom reduced.
Scientific Research Applications
Chemistry: 3-Bromo-5-(tert-butoxy)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and interactions with biological molecules. Its bromine atom and tert-butoxy group provide unique properties for binding and reactivity.
Medicine: Potential applications in medicinal chemistry include the development of new drugs and therapeutic agents. The compound’s structure can be modified to enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(tert-butoxy)phenol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in halogen bonding, while the phenol group can form hydrogen bonds and undergo redox reactions. These interactions can affect the compound’s reactivity and binding affinity with biological molecules and other substrates.
Comparison with Similar Compounds
- 3-Bromo-4-(tert-butoxy)phenol
- 3-Bromo-2-(tert-butoxy)phenol
- 4-Bromo-5-(tert-butoxy)phenol
Comparison: Compared to similar compounds, 3-Bromo-5-(tert-butoxy)phenol is unique due to the specific positioning of the bromine and tert-butoxy groups. This positioning influences its chemical reactivity, binding properties, and potential applications. The presence of the tert-butoxy group at the fifth position provides steric hindrance, which can affect the compound’s interactions and stability.
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
3-bromo-5-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6,12H,1-3H3 |
InChI Key |
GZSZKALBQCVWSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


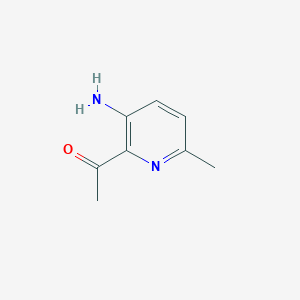
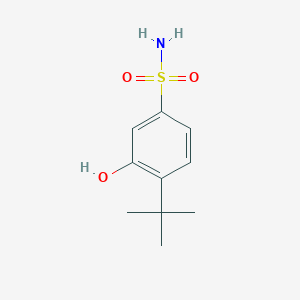

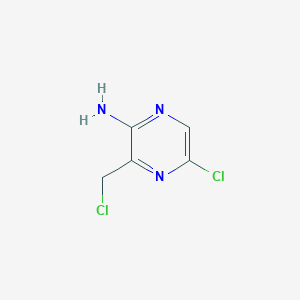
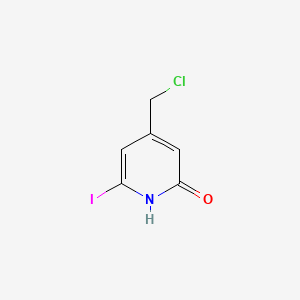
![6-Fluoro-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B14847715.png)


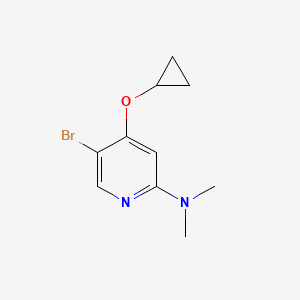
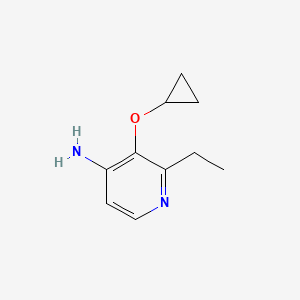
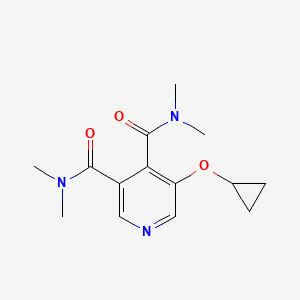
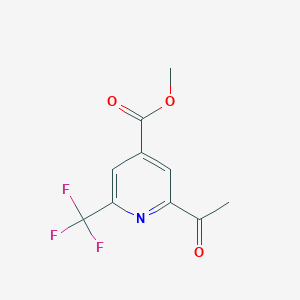
![4-Chloro-2-(5-methoxy-1H-benzo[D]imidazol-2-YL)phenol](/img/structure/B14847770.png)
